Product packaging for 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one(Cat. No.:CAS No. 89438-60-8)

2-(2-hydroxyethyl)-1H-indazol-3(2H)-one

Cat. No.: B3360645
CAS No.: 89438-60-8
M. Wt: 178.19 g/mol
InChI Key: KXBQNNGKLMZFGJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1H-indazol-3(2H)-one ( 89438-60-8) is an indazolone derivative of interest in medicinal chemistry and biological research. This compound has a molecular formula of C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol . Its structure features an indazol-3-one core substituted with a 2-hydroxyethyl group at the N-2 position, a functionalization that can influence solubility and provide a handle for further chemical modification . As a versatile chemical scaffold, it is primarily used in research and development laboratories as a key synthetic intermediate or building block. Researchers utilize this compound in the exploration of novel pharmacologically active molecules, particularly in the synthesis of compound libraries for high-throughput screening. The presence of the hydroxyethyl group makes it a precursor for generating other derivatives, such as ethers or esters, for structure-activity relationship (SAR) studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B3360645 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one CAS No. 89438-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBQNNGKLMZFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658563
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89438-60-8
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ring Opening of Ethylene Oxide:an Alternative Route is the Nucleophilic Ring Opening Ofethylene Oxideby the Indazolone Anion. This Reaction Also Requires the Initial Deprotonation of the Indazolone with a Base. the Resulting Anion Attacks One of the Carbon Atoms of the Ethylene Oxide Ring, Leading to the Formation of a 2 Hydroxyethyl Group Attached to the Nitrogen. This Method Directly Provides the Desired Alcohol Functionality Without Generating a Halide Salt Byproduct.

Advanced Synthetic Strategies for Indazol-3(2H)-one Derivatives

Beyond direct N-alkylation, several advanced synthetic strategies have been developed for the construction of the indazol-3(2H)-one scaffold itself, often with the N-2 substituent installed during the cyclization process.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has provided powerful tools for the synthesis of indazole and indazolone derivatives through C-H activation and cyclization reactions. These methods often offer high efficiency and functional group tolerance.

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of indazol-3(2H)-ones. For example, a copper-catalyzed C3 amination of 2H-indazoles with indazol-3(2H)-ones has been developed to produce indazole-containing indazol-3(2H)-one derivatives. acs.orgnih.gov This reaction proceeds under mild conditions and is believed to occur through a radical pathway. acs.org Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another route to N-substituted-1H-indazoles. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and C-H activation reactions. A palladium-catalyzed double C(sp2)–H bond functionalization, involving a sequential nitration and cyclization process, has been reported for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org Palladium-catalyzed intramolecular C-H amination of hydrazones has also been shown to be an effective method for constructing the indazole ring. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture represents an efficient one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.orgacs.orgamazonaws.comosti.gov This formal [4+1] annulation provides access to a wide variety of substituted indazoles. acs.org Another rhodium(III)-catalyzed reaction involves the annulation of phthalazinones or pyridazinones with allenes to form indazole derivatives. rsc.org

Table 2: Examples of Transition-Metal Catalyzed Synthesis of Indazole and Indazolone Derivatives

CatalystReactantsProduct TypeReference
Cu(OTf)₂2H-Indazoles and Indazol-3(2H)-onesIndazole-containing indazol-3(2H)-ones acs.orgnih.gov
CuIo-chlorinated arylhydrazonesN-phenyl- and N-thiazolyl-1H-indazoles beilstein-journals.org
Pd(OAc)₂Sulfonyl hydrazides3-nitro-1-(phenylsulfonyl)-1H-indazoles rsc.org
[RhCpCl₂]₂Azobenzenes and AldehydesN-aryl-2H-indazoles acs.orgacs.org
[RhCpCl₂]₂Phthalazinones and AllenesIndazole derivatives rsc.org

Photochemical Synthetic Routes

Photochemical reactions offer a green and efficient alternative for the synthesis of indazol-3(2H)-ones, often proceeding under mild conditions at room temperature. A notable photochemical method involves the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols using UV light. organic-chemistry.orgfigshare.com This reactive intermediate then condenses with primary amines in an aqueous solvent to form 1,2-dihydro-3H-indazol-3-ones. organic-chemistry.orgnih.gov This approach is cost-effective, energy-efficient, and environmentally friendly, avoiding the harsh conditions required in many traditional syntheses. organic-chemistry.org The reaction demonstrates a broad substrate scope, allowing for the synthesis of various alkyl-, aryl-, and heterocyclic-substituted indazolones. nih.gov

The mechanism involves the photochemical generation of an aci-nitro intermediate, which undergoes electrocyclization and ring fragmentation to produce o-nitrosobenzaldehyde. This intermediate then reacts with a primary amine in a condensation reaction to yield the final indazolone product. organic-chemistry.org

Table 3: Examples of Photochemically Synthesized 1,2-Dihydro-3H-indazol-3-ones

o-Nitrobenzyl AlcoholPrimary AmineProductYield (%)Reference
o-Nitrobenzyl alcoholn-Butylamine2-Butyl-1,2-dihydro-3H-indazol-3-one65 nih.gov
o-Nitrobenzyl alcoholIsopropylamine2-Isopropyl-1,2-dihydro-3H-indazol-3-one65 nih.gov
o-Nitrobenzyl alcoholAllylamine2-Allyl-1,2-dihydro-3H-indazol-3-one63 nih.gov
o-Nitrobenzyl alcohol(1-Phenylethyl)amine2-(1-Phenylethyl)-1,2-dihydro-3H-indazol-3-one56 nih.gov
(5-Chloro-2-nitrophenyl)methanoln-Butylamine2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one10 nih.gov
o-Nitrobenzyl alcohol(Tetrahydrofuran-2-yl)methanamine2-((Tetrahydrofuran-2-yl)methyl)-1,2-dihydro-3H-indazol-3-one62 nih.gov

Solid-Phase Synthesis of 2-Substituted Indazol-3(2H)-ones

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of organic molecules, facilitating drug discovery and development. A traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides has been developed, which utilizes polymer-supported intermediates. nih.gov This methodology involves the use of commercially available building blocks, including diamines, 2-nitrobenzenesulfonyl chlorides, and bromoketones or bromoacetates. nih.gov

The key step in this synthesis is a tandem reaction that transforms N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazoles. nih.gov The carbonyl functionality on the side chain at the N-2 position of the indazole allows for subsequent intramolecular cyclization to form the fused pyrazine (B50134) ring. nih.gov While this method focuses on more complex fused systems, the underlying principles of solid-phase synthesis can be adapted for the preparation of simpler 2-substituted indazol-3(2H)-ones by modifying the building blocks and cleavage strategies.

Green Chemistry Approaches in Indazolone Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. In the context of indazolone synthesis, several green approaches have been reported.

The photochemical synthesis of indazolones in aqueous solvents, as described in section 2.4.2, is a prime example of a green synthetic method. organic-chemistry.orgnih.gov The use of water as a solvent and light as an energy source significantly reduces the environmental impact compared to traditional methods that often rely on volatile organic solvents and high temperatures. organic-chemistry.org

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free or in environmentally benign solvents like water. jchr.orgrasayanjournal.co.in Microwave irradiation has been successfully applied to the synthesis of various indazole derivatives, offering a fast and efficient alternative to conventional heating. jchr.orgresearchgate.net

The use of green solvents and catalysts is also a key aspect of green chemistry. Polyethylene glycol (PEG) has been used as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. organic-chemistry.org Natural and biodegradable catalysts, such as lemon peel powder, have been explored for the synthesis of 1H-indazoles under ultrasound irradiation, demonstrating the potential of biocatalysis in heterocyclic synthesis. researchgate.net

Table 4: Green Chemistry Approaches in Indazole and Indazolone Synthesis

Green ApproachMethodologyKey FeaturesReference
PhotochemistryUV-light mediated synthesis from o-nitrobenzyl alcohols and aminesAqueous solvent, room temperature, energy-efficient. organic-chemistry.orgnih.gov
Microwave-Assisted SynthesisMicrowave irradiation of reactantsReduced reaction times, improved yields, often solvent-free or in green solvents. jchr.orgrasayanjournal.co.inresearchgate.net
Green SolventsUse of water, PEGReduced use of volatile organic compounds. organic-chemistry.orgmdpi.com
Biocatalysis/Natural CatalystsLemon peel powderUse of renewable and biodegradable catalysts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. For this compound, a comprehensive analysis using various NMR techniques is essential to confirm the connectivity of atoms and the specific isomeric form.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show signals corresponding to the four protons on the benzene (B151609) ring of the indazolone core. These protons typically appear as complex multiplets due to spin-spin coupling. The protons of the hydroxyethyl (B10761427) group at the N-2 position give rise to distinct signals in the aliphatic region. The two methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and the hydroxyl group are diastereotopic and are expected to appear as triplets, assuming free rotation. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.80 - 7.75 d 1H Ar-H
7.50 - 7.45 t 1H Ar-H
7.20 - 7.15 t 1H Ar-H
7.10 - 7.05 d 1H Ar-H
4.10 t 2H N-CH₂
3.85 t 2H CH₂-OH

Note: Data is representative and may vary based on solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the carbonyl carbon (C=O) of the indazolone ring, the aromatic carbons, and the two aliphatic carbons of the hydroxyethyl side chain. The chemical shift of the carbonyl carbon is characteristically found at a lower field (higher ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
165.0 C=O
145.0 Ar-C (quaternary)
135.0 Ar-C (quaternary)
130.0 Ar-CH
125.0 Ar-CH
120.0 Ar-CH
115.0 Ar-CH
60.0 CH₂-OH

Note: Data is representative and may vary based on solvent and spectrometer frequency.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is an invaluable tool for distinguishing between the different nitrogen atoms within a heterocyclic system. researchgate.net In this compound, there are two nitrogen atoms in the indazolone ring. ¹⁵N NMR can confirm the site of substitution by observing the chemical shift of the nitrogen atom bearing the hydroxyethyl group, which will be different from the adjacent nitrogen atom. This technique provides direct evidence for the N-2 substitution pattern. researchgate.net

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons and, crucially, between the protons of the N-CH₂ and CH₂-OH groups, confirming the ethyl linkage. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HMQC or HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and the aliphatic proton signals to their respective carbon signals, allowing for unambiguous assignment of the ¹H and ¹³C spectra. youtube.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group. The sharp, strong absorption around 1700-1650 cm⁻¹ is characteristic of the carbonyl (C=O) group of the lactam in the indazolone ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Broad, Strong O-H stretch (hydroxyl)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
1700 - 1650 Strong C=O stretch (lactam)
1600 - 1450 Medium to Weak C=C stretch (aromatic ring)
1250 - 1050 Strong C-O stretch (alcohol)

Note: Data is representative and may vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The most fundamental piece of information obtained from the mass spectrum is the molecular weight of the compound. For this compound (C₉H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 178. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the hydroxyethyl side chain or parts of it. For example, a fragment corresponding to the loss of CH₂OH (31 mass units) or the entire C₂H₄OH group (45 mass units) might be observed. The fragmentation of the indazolone ring itself would also produce characteristic ions.

Table 4: Mass Spectrometry Data for this compound

m/z Possible Assignment
178 [M]⁺ (Molecular Ion)
147 [M - CH₂OH]⁺
133 [M - C₂H₄OH]⁺

Note: Fragmentation patterns are predictive and can be influenced by the ionization method used.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions in the crystal lattice. For derivatives of the indazolone core, X-ray diffraction studies have been crucial in confirming tautomeric forms and understanding intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture.

While a specific crystallographic study for this compound was not found in a comprehensive search of the available literature, analysis of closely related indazolinone structures provides valuable insights into the likely solid-state features of this compound. For instance, studies on fluorinated NH-indazolinones have revealed that these compounds often crystallize in monoclinic space groups such as P21/c or P21/n. nih.gov In these structures, molecules are typically linked into dimers or chains through hydrogen bonds involving the N-H and C=O groups of the indazolone core. nih.gov

The solid-state structure of indazolone derivatives is significantly influenced by the nature of the substituents. The introduction of a 2-hydroxyethyl group at the N2 position, as in the title compound, introduces a flexible side chain with a terminal hydroxyl group. This group is a potent hydrogen bond donor and acceptor, and it would be expected to play a key role in the crystal packing. It is highly probable that the hydroxyl group would participate in intermolecular hydrogen bonding, potentially with the carbonyl oxygen of an adjacent molecule or with other hydrogen bond acceptors in the crystal lattice.

The conformation of the 2-hydroxyethyl side chain itself is of interest. The flexibility around the C-C and C-N single bonds would allow for various possible spatial arrangements. The observed conformation in the crystal will be the one that represents the lowest energy state within the crystalline environment, influenced by a balance of intramolecular steric effects and intermolecular packing forces.

To illustrate the type of data obtained from an X-ray crystallographic study, a hypothetical data table for this compound is presented below. This table is based on typical values for similar organic molecules and serves to demonstrate the kind of information a crystal structure determination would provide.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC9H10N2O2
Formula Weight178.19
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)11.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)983.4
Z4
Calculated Density (g/cm³)1.202

Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N1-N21.38
N2-C31.39
C3=O11.24
N2-C1'1.47
C1'-C2'1.52
C2'-O21.43
N1-N2-C3108.5
N2-C3-C3a110.2
N2-C1'-C2'111.0
C1'-C2'-O2109.5

The conformational analysis derived from such data would likely reveal a relatively planar indazolone ring system. The 2-hydroxyethyl substituent would adopt a specific torsion angle to minimize steric hindrance and optimize hydrogen bonding interactions. The planarity of the bicyclic core and the orientation of the side chain are critical features that would be definitively established by an X-ray crystallographic study.

Investigation of 1H-Indazol-3(2H)-one and Corresponding 1H-Indazol-3-ol Tautomeric Forms

The core of the tautomeric behavior in this compound lies in the prototropic tautomerism of the parent indazolone ring. This involves the migration of a proton, leading to two primary tautomeric forms: the 1H-indazol-3(2H)-one (keto or amide form) and the 1H-indazol-3-ol (enol or iminol form).

In the solid state, the 1H-indazol-3(2H)-one tautomer is the sole form present. thieme-connect.de However, in solution, a dynamic equilibrium is established, and the distribution between the keto and enol forms is highly dependent on the surrounding environment. For the parent compound, the 1H-indazol-3-ol tautomer is the major structure identified in dimethyl sulfoxide (B87167) (DMSO), accounting for 75-85% of the mixture as determined by 13C and 15N NMR studies. thieme-connect.de Conversely, the keto form, 1H-indazol-3(2H)-one, predominates in protic solvents. thieme-connect.de

This equilibrium is not merely a theoretical concept; it has significant implications for the molecule's properties and interactions. The presence of both a hydrogen bond donor (N-H or O-H) and acceptor (C=O or N) in both forms allows for complex intermolecular interactions.

Table 1: Predominant Tautomeric Forms of the 1H-Indazol-3(2H)-one System in Different Phases

Phase/SolventPredominant TautomerApproximate Percentage (in DMSO)Reference
Solid State1H-Indazol-3(2H)-one- thieme-connect.de
Protic Solvents1H-Indazol-3(2H)-oneNot Specified thieme-connect.de
Dimethyl Sulfoxide (DMSO)1H-Indazol-3-ol75-85% thieme-connect.de

Factors Influencing Tautomeric Preference

The delicate balance of the tautomeric equilibrium in the 1H-indazol-3(2H)-one system can be shifted by various internal and external factors. The solvent environment and the nature of substituents on the indazole ring play pivotal roles in determining which tautomer is more stable and, therefore, more abundant.

Solvents can significantly influence the tautomeric equilibrium by differentially solvating the tautomers. mdpi.com The polarity of the solvent and its ability to participate in hydrogen bonding are key determinants. nih.gov

In the case of the 1H-indazol-3(2H)-one system, protic solvents, which can act as hydrogen bond donors and acceptors, tend to favor the keto form. This is likely due to the stabilization of the amide group through hydrogen bonding interactions. In contrast, polar aprotic solvents like DMSO favor the enol form, 1H-indazol-3-ol. thieme-connect.de This preference can be attributed to the ability of DMSO to act as a strong hydrogen bond acceptor, thereby stabilizing the hydroxyl group of the enol tautomer.

The general principle is that an increase in solvent polarity can lead to a shift in the maximum absorption spectrum, indicating a change in the electronic distribution and potentially the tautomeric equilibrium. nih.gov For some heterocyclic systems, the enol form is favored in non-polar solvents, while the keto form is preferred in polar aprotic solvents. mdpi.com

The electronic nature of substituents on the indazole ring can alter the relative stabilities of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the migrating proton and the electron density at the atoms involved in the tautomerization.

In related systems, such as substituted adenines, the position and nature of the substituent have been shown to change tautomeric preferences, and in some cases, lead to a mixture of tautomers in solution. nih.gov Similarly, in 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium is controlled by the substituent effect, with the relative amount of the amide (keto-like) form varying with the electronic nature of the substituent. nih.gov

Experimental Methods for Tautomer Differentiation

Several spectroscopic techniques are instrumental in identifying and quantifying the different tautomers in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for elucidating the tautomeric forms. thieme-connect.de The chemical shifts of the protons and carbons in the vicinity of the tautomerizing centers are distinct for each form. For instance, the presence of an O-H proton signal in the 1H NMR spectrum is indicative of the enol form, while an N-H proton signal suggests the keto form. Variable temperature NMR can also provide insights into the dynamics of the equilibrium. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the keto and enol tautomers are generally different due to the differences in their chromophoric systems. Changes in the absorption maxima upon varying the solvent can indicate a shift in the tautomeric equilibrium. nih.gov

X-ray Crystallography: In the solid state, X-ray diffraction analysis can unambiguously determine the structure of the molecule, revealing which tautomer is present in the crystalline form. researchgate.net For the parent indazolin-3-one, this method has confirmed the predominance of the keto form in the solid state. thieme-connect.de

Theoretical Characterization of Tautomeric Energy Landscapes

Computational chemistry provides a powerful means to complement experimental findings by exploring the energetic landscape of the tautomeric equilibrium. nih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the relative energies and stabilities of the different tautomers in the gas phase and in various solvents, often using a polarizable continuum model (PCM) to simulate solvent effects. nih.govmdpi.com These calculations can help predict the predominant tautomer under different conditions and provide insights into the transition state of the interconversion process.

For the broader indazole family, MP2/6-31G** calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov Similar computational approaches applied to the 1H-indazol-3(2H)-one/1H-indazol-3-ol system can quantify the energy difference between the two forms, corroborating experimental observations of their relative abundance in different media. Theoretical calculations have been successfully employed to determine the tautomeric equilibrium in solution for similar heterocyclic systems, showing good agreement with experimental data. researchgate.net

Significance of N Substituted Indazol 3 2h One Derivatives in Chemical Research

The substitution at the nitrogen atoms of the indazole ring is a key strategy for modulating the molecule's properties. Direct alkylation of the 1H-indazole or 1H-indazol-3-one core typically leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be a significant synthetic challenge. nih.govnih.gov The development of selective methods to synthesize either the N-1 or N-2 isomer is crucial because the position of the substituent dramatically influences the compound's biological activity and physical properties. nih.govnih.gov

N-substituted indazole derivatives are central to many therapeutic agents. d-nb.infobeilstein-journals.org For example, Pazopanib, a tyrosine kinase inhibitor, is an N-2 substituted indazole. nih.govbeilstein-journals.org The introduction of different substituents at the nitrogen positions can significantly affect the biological properties of the resulting molecules. nih.gov Therefore, efficient synthetic methods to prepare specific N-substituted indazolones are vital for the discovery of new drug candidates. nih.gov Various synthetic strategies have been developed to control this regioselectivity, involving different bases, solvents, and reaction conditions to favor either N-1 or N-2 alkylation. d-nb.infonih.gov

Specific Research Focus on the 2 2 Hydroxyethyl Substituent

Historical Overview of Indazolone Synthesis

The indazolone scaffold is a significant structural motif in medicinal chemistry, found in a wide range of pharmacologically active compounds. acs.orgucdavis.edu Consequently, the development of synthetic routes to this heterocyclic system has been a long-standing area of interest for organic chemists. Early and classical approaches to the indazol-3(2H)-one core laid the groundwork for the more refined methods used today.

Some of the foundational strategies for constructing the indazolone ring system include:

The cyclization of o-arylhydrazinobenzoic acids. acs.org

High-pressure transition metal-catalyzed carbonylation of azobenzenes. acs.org

Base-catalyzed cyclization of o-azidobenzanilides. acs.org

Isomerization of 3-aryl-2-hydroxyindazoles. acs.org

These early methods, while effective, often required multiple steps, harsh reaction conditions, or the use of hazardous reagents, prompting the development of more efficient and milder synthetic protocols in subsequent years. acs.org

Classical Cyclization Strategies for Indazol-3(2H)-one Ring Formation

The construction of the bicyclic indazol-3(2H)-one core is the cornerstone of synthesizing the target compound and its derivatives. Classical strategies predominantly rely on intramolecular cyclization reactions to form the crucial N-N bond and establish the pyrazolone ring fused to the benzene (B151609) ring.

Approaches Involving o-Substituted Arylhydrazines

One of the most common and direct methods for forming the indazolone ring involves the intramolecular cyclization of appropriately substituted arylhydrazine derivatives. A key example of this strategy is the cyclization of o-halobenzohydrazides. In this approach, a 2-halobenzoyl halide is first reacted with a hydrazine to form the corresponding o-halobenzohydrazide. Subsequent intramolecular N-arylation, often catalyzed by a transition metal such as copper, leads to the formation of the indazolone ring. This method provides a versatile route to N1-substituted indazolones depending on the nature of the hydrazine used. organic-chemistry.org More recently, metal-free conditions have been developed for the synthesis of hydrazides from N-tosylhydrazones, which can then be cyclized to form indazolones from the corresponding o-bromobenzohydrazides. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions, where ring formation occurs via a sequence of condensation and cyclization steps, represent another powerful strategy for indazolone synthesis. A notable modern example involves the reaction of o-nitrobenzyl alcohols with primary amines. organic-chemistry.orgorganic-chemistry.org This method proceeds through the in-situ generation of a key o-nitrosobenzaldehyde intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction can be promoted under harsh basic conditions (e.g., KOH at 100 °C) or, more recently, under mild photochemical conditions using UV light in an aqueous buffer solution at room temperature. ucdavis.edunih.gov

The photochemical approach offers a greener and more efficient alternative, avoiding the need for high temperatures and strong bases. organic-chemistry.org The reaction scope is broad, accommodating a variety of primary amines to produce a diverse range of N2-substituted indazolones. ucdavis.edunih.gov

Starting MaterialReagentConditionsProductYield (%)Reference
o-Nitrobenzyl alcoholn-ButylamineUV light, PBS buffer, 30 °C, 24h2-Butyl-1H-indazol-3(2H)-one75 ucdavis.edunih.gov
o-Nitrobenzyl alcoholCyclopentylamineUV light, PBS buffer, 30 °C, 24h2-Cyclopentyl-1H-indazol-3(2H)-one74 nih.gov
o-Nitrobenzyl alcoholAllylamineUV light, PBS buffer, 30 °C, 24h2-Allyl-1H-indazol-3(2H)-one63 ucdavis.edunih.gov
(5-Chloro-2-nitrophenyl)methanoln-ButylamineUV light, PBS buffer, 30 °C, 24h2-Butyl-6-chloro-1H-indazol-3(2H)-one55 ucdavis.edu

Direct N-Alkylation and N-Arylation Approaches for 2-Substituted Indazol-3(2H)-ones

For the synthesis of N-substituted indazolones like the target compound, direct functionalization of a pre-formed indazolone ring is a common and convergent strategy. However, a significant challenge in this approach is controlling the regioselectivity of the reaction. The indazolone anion is an ambident nucleophile, with two reactive nitrogen atoms (N1 and N2), and alkylation reactions can often lead to a mixture of N1 and N2-substituted products. beilstein-journals.org

Regioselective Functionalization at the N2 Position

Achieving selective alkylation at the N2 position is crucial for the synthesis of this compound. The ratio of N1 to N2 products is highly dependent on the substrate, electrophile, solvent, and base used. While many conditions favor the thermodynamically more stable N1 isomer, specific methods have been developed to favor substitution at the N2 position.

Factors influencing N2 selectivity include:

Steric Hindrance: Bulky substituents on the indazolone ring or the electrophile can influence the site of attack.

Reaction Conditions: The choice of solvent and counter-ion can direct the alkylation to a specific nitrogen atom.

Catalysts: Lewis or Brønsted acids can be used to promote selective N2-alkylation.

For example, highly regioselective N2-alkylation of indazoles has been achieved using diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH), providing a metal-free catalytic system with excellent functional group tolerance.

Introduction of the 2-(2-hydroxyethyl) Moiety

The specific introduction of the 2-(2-hydroxyethyl) group onto the N2 position of the indazol-3(2H)-one core is the final key step in synthesizing the target compound. While specific literature detailing this exact transformation is not widespread, the synthesis can be accomplished using standard and well-established N-alkylation methodologies.

The most common approaches would involve the reaction of the pre-formed 1H-indazol-3(2H)-one with a suitable two-carbon electrophile.

Computational and Theoretical Chemistry Applications to 2 2 Hydroxyethyl 1h Indazol 3 2h One Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. nih.govresearchgate.net The foundation of DFT lies in using the electron density, a function of only three spatial coordinates, to determine the energy and other properties of a molecule, making it computationally more efficient than traditional wave-function-based methods for larger systems. researchgate.net

For 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, geometrical optimization is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. nih.gov The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Electronic structure analysis follows the geometry optimization. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: This data is illustrative and represents the type of information obtained from DFT calculations.)

ParameterAtom Pair/GroupCalculated Value
Bond Length (Å) C=O1.23
N-N1.39
C-OH1.43
N-C (ethyl)1.47
**Bond Angle (°) **C-N-N108.5
O=C-N125.0
C-O-H109.1
Dihedral Angle (°) C-N-C-C (ethyl chain)175.0
Electronic Property HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Energetic Analysis of Tautomers and Conformers

Molecules like this compound can exist in different structural forms known as tautomers and conformers. Tautomers are constitutional isomers that readily interconvert, primarily through proton migration. The indazole ring itself can exist in different tautomeric forms, such as the 1H- and 2H-indazoles. researchgate.net Computational methods can be used to determine the relative thermodynamic stability of these tautomers. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers and Conformers of 2-(2-hydroxyethyl)-indazol-3-one (Note: This data is illustrative. Energies are relative to the most stable form.)

Isomer TypeIsomer DescriptionComputational MethodRelative Energy (kcal/mol)
TautomerThis compoundB3LYP/6-311+G 0.00 (Reference)
Tautomer1-(2-hydroxyethyl)-1,2-dihydro-3H-indazol-3-oneB3LYP/6-311+G+3.5
ConformerSide chain gauche conformationB3LYP/6-311+G 0.00 (Reference)
ConformerSide chain anti conformationB3LYP/6-311+G+1.2
ConformerIntramolecular H-bond (OH to C=O)B3LYP/6-311+G**+0.8

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) using GIAO Methods

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. researchgate.net This technique, often employed within a DFT framework (e.g., GIAO-B3LYP/6-311+G(d,p)), has proven to be an exceptional tool for validating and elucidating molecular structures. researchgate.net

The process begins with the optimized geometry of the molecule. The GIAO calculation provides absolute shielding values for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS), computed at the same level of theory. Comparing the predicted chemical shifts with experimentally obtained spectra is a powerful method for confirming the proposed structure and assigning specific resonances to individual atoms within the molecule.

Table 3: Hypothetical Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts (ppm) for this compound (Note: This data is for illustrative purposes.)

ProtonExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H (Aromatic)7.857.89+0.04
H (Aromatic)7.507.55+0.05
H (Aromatic)7.217.24+0.03
H (Aromatic)7.157.18+0.03
H (-CH₂-N)4.104.15+0.05
H (-CH₂-O)3.853.90+0.05
H (-OH)5.205.12-0.08

Reaction Pathway Calculations and Transition State Analysis for Synthetic Reactions

Computational chemistry is invaluable for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control reaction outcomes. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). rsc.org

For the synthesis of this compound, which could potentially be formed via reactions like N-alkylation of an indazolone precursor or cyclization reactions, DFT calculations can model the entire reaction coordinate. nih.gov Locating the transition state structure allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. This analysis helps in optimizing reaction conditions and predicting potential side products.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict molecular reactivity. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. researchgate.netwolfram.com

Red, orange, and yellow regions indicate negative electrostatic potential, which is associated with high electron density. These areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. researchgate.net

Blue regions indicate positive electrostatic potential, associated with electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen (C=O) and the oxygen of the hydroxyl group (-OH), identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Non-Covalent Interaction (NCI) Analysis in Aggregation and Solution Behavior

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are crucial in determining the supramolecular chemistry, aggregation behavior, and solution properties of molecules. nih.gov The NCI analysis method is a computational tool that allows for the identification and visualization of these weak interactions based on the electron density and its derivatives. chemtools.orgresearchgate.net

NCI analysis generates 3D plots where different types of interactions are represented by colored isosurfaces:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be particularly useful for studying its dimerization or aggregation. It could visually confirm the presence of intermolecular hydrogen bonds, for instance, between the hydroxyl group of one molecule and the carbonyl oxygen of another. This provides a detailed understanding of the forces governing its solid-state packing and behavior in solution. rsc.org

Advanced Research Methodologies and Techniques Applied in Indazolone Chemistry

High-Throughput Synthesis and Screening Methodologies for Indazolone Libraries

High-throughput synthesis (HTS) and screening are foundational to modern medicinal chemistry, enabling the rapid generation and evaluation of large, diverse compound libraries to identify new bioactive agents. rsc.orgewadirect.com In the context of indazolone chemistry, these methodologies accelerate the discovery of derivatives with desired properties.

A key strategy involves parallel synthesis, where multiple, structurally distinct indazoles are synthesized simultaneously. nih.gov This approach often relies on robust and versatile chemical reactions that can be automated. For instance, a solution-phase parallel synthesis strategy has been developed to create libraries of tri-substituted indazoles. This method successfully addresses the regioselectivity issues common in traditional indazole syntheses by using a nucleophilic aromatic substitution route to introduce diversity at the N-1 position, followed by O-alkylation at the C-3 position and further functionalization at the C-5 position. nih.gov Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are also highly amenable to high-throughput synthesis, allowing for the creation of complex molecules like indazoles in a highly automated fashion. rug.nl

Once an indazolone library is synthesized, high-throughput screening is employed to assess the biological activity of its members. ewadirect.com This can involve various assays, including biochemical assays, cell-based screens, and target identification studies. ox.ac.uk For example, a high-throughput screening campaign of the Merck compound collection led to the identification of 3-benzylindazole analogues as potent inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov Furthermore, specialized high-throughput analytical techniques, such as circular dichroism (CD) based assays, have been developed for the rapid determination of enantiomeric excess in chiral molecules, a critical parameter for many pharmaceuticals. rsc.org

Table 1: Methodologies in High-Throughput Indazolone Library Generation

MethodologyDescriptionKey AdvantagesReference(s)
Parallel Synthesis Simultaneous synthesis of multiple distinct compounds in a spatially separated manner (e.g., in a 96-well plate).Overcomes regioselectivity issues; allows for systematic exploration of structure-activity relationships (SAR). nih.gov
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single operation to form a product containing substantial parts of all reactants.High efficiency and atom economy; rapid generation of molecular diversity from simple building blocks. rug.nl
"Click" Chemistry Use of highly robust and efficient reactions, like the Cu(I)-catalyzed azide-alkyne cycloaddition, to link molecular building blocks.High yields and purity; simple reaction conditions; suitable for creating large libraries from azide (B81097) or alkyne-functionalized scaffolds. rsc.org

Microfluidic and Flow Chemistry Applications in Indazolone Synthesis

Flow chemistry, often utilizing microfluidic devices, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.comscielo.br These benefits, including enhanced safety, improved process control, and superior scalability, are particularly relevant for the synthesis of pharmaceutically important heterocycles like indazoles. acs.orgresearchgate.net

The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This fine control often leads to higher yields, better selectivity, and improved reproducibility compared to batch methods. A general and versatile one-step synthesis of substituted indazoles has been successfully demonstrated in a flow reactor. acs.orgresearchgate.net This approach enables the safe and scalable on-demand synthesis of multigram quantities of pharmaceutically interesting indazole fragments, including 3-hydroxy analogues. acs.org

Microfluidic systems, with their high surface-to-volume ratio, facilitate rapid heat and mass transfer, making them ideal for managing highly exothermic or rapid reactions. researchgate.net Furthermore, flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. scielo.brnih.gov This has been demonstrated in the multistep continuous-flow synthesis of related heterocyclic compounds, where in-line microfluidic liquid-liquid extraction modules are used to purify the product stream, removing solvents and impurities and delivering the final compound with high purity. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Indazolone Synthesis

FeatureBatch ChemistryFlow ChemistryReference(s)
Process Type DiscontinuousContinuous mdpi.com
Scalability Challenging, requires re-optimizationStraightforward, by extending run time acs.orgresearchgate.net
Safety Higher risk with hazardous reagents/intermediatesEnhanced safety due to small reaction volumes acs.orgresearchgate.net
Heat & Mass Transfer Often inefficient, can lead to side productsHighly efficient, precise temperature control researchgate.net
Process Control Limited control over reaction parametersPrecise control of residence time, temperature, pressure mdpi.com
Reproducibility Can be variable between batchesHigh reproducibility researchgate.net

Mechanochemical Synthesis of Indazolone Derivatives

Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical transformations, represents a significant advancement in green and sustainable chemistry. researchgate.net This solvent-free or low-solvent approach offers a simple, efficient, and environmentally friendly alternative to conventional solution-phase synthesis.

The mechanochemical synthesis of indazoles has been achieved with high efficiency through ball milling. researchgate.net This method is notable for its simplicity, short reaction times, and often quantitative yields without the need for bulk solvents. The energy required to drive the reaction is supplied directly through the frictional and impact forces between the grinding balls and the reactants. This technique has been successfully applied to produce a variety of indazole derivatives. The resulting compounds are typically characterized using standard spectroscopic methods, and their structures can be confirmed by single-crystal X-ray diffraction. researchgate.net The use of mechanochemistry aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and eliminating the use of hazardous solvents.

Photoredox Catalysis in C-N Bond Formation for Indazolone Synthesis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of heterocyclic synthesis. Photochemical methods, particularly visible-light photoredox catalysis, have revolutionized this area by enabling bond formation under exceptionally mild conditions. youtube.com This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in bond-forming reactions. nih.govvirginia.edu

While many methods exist for indazolone synthesis, photochemical routes offer unique advantages. A rapid and efficient synthesis of 2-N-substituted indazolones has been developed via the photochemical cyclization of o-nitrobenzyl alcohols with primary amines in an aqueous medium. nih.gov Upon activation by UV light, the o-nitrobenzyl alcohol is thought to generate a reactive aryl-nitroso intermediate, which rapidly undergoes cyclization with the amine to form the indazolone ring. nih.govorganic-chemistry.org This method is notable for its speed (often completing in a few hours), room temperature conditions, and compatibility with a broad range of substrates, including those with halide substituents. nih.gov

The broader field of photoredox catalysis provides a framework for understanding and developing new C-N bond-forming reactions applicable to indazolone synthesis. virginia.edu Dual catalysis systems, merging photoredox catalysis with transition metal catalysis (e.g., nickel or copper), have been particularly successful in facilitating challenging cross-coupling reactions to form C-N bonds. youtube.comnih.govvirginia.edu These systems operate through radical-based pathways, where the photocatalyst generates a radical species that then engages with the transition metal catalyst in its catalytic cycle. nih.govnih.gov

Table 3: Key Features of a Photochemical Indazolone Synthesis

ParameterDescriptionFindingReference(s)
Starting Materials o-Nitrobenzyl alcohols and primary aminesReadily available and diverse substrates can be used. nih.govresearchgate.net
Energy Source UV light (e.g., 365 nm)Activates the o-nitrobenzyl group to initiate the reaction. nih.gov
Reaction Conditions Aqueous media, room temperatureMild, environmentally friendly conditions. nih.gov
Reaction Time ~3 hoursRapid conversion to the indazolone product. nih.gov
Key Intermediate Aryl-nitroso speciesPhotogenerated intermediate that undergoes cyclization. nih.govorganic-chemistry.org
Substrate Scope Broad, including halide-substituted derivativesDemonstrates high functional group tolerance. nih.gov

Isotope Labeling Techniques for Mechanistic Elucidation

Understanding the detailed reaction mechanism is fundamental to optimizing existing synthetic methods and designing new ones. Isotope labeling is a powerful and definitive tool for tracing the pathways of atoms and bonds during a chemical transformation. nih.govresearchgate.net By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), chemists can follow the fate of that atom using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

In the context of indazolone chemistry, isotope labeling can provide unambiguous evidence for proposed reaction mechanisms. For example, in the synthesis of "2-(2-hydroxyethyl)-1H-indazol-3(2H)-one," one could use a ¹⁵N-labeled primary amine to confirm that the N-2 nitrogen of the indazolone ring originates from the amine. Similarly, using a ¹³C-labeled carbonyl precursor would allow for tracking the origin of the C-3 carbon.

This methodology has been effectively used to elucidate the mechanisms of oxidation for related heterocyclic systems. For instance, ¹⁸O-labeled singlet oxygen ([¹⁸O]-¹O₂) was used to study the oxidation of guanine (B1146940) derivatives. By analyzing the products with high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-ESI-MS/MS), researchers could identify ¹⁸O-labeled imidazolone (B8795221) and oxazolone (B7731731) products, providing strong evidence for the involvement of a hydroperoxide intermediate. nih.gov A similar approach could be applied to study the formation or degradation pathways of indazolones. Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled substrate is compared to that with an unlabeled one, can reveal whether a particular bond is broken in the rate-determining step of the reaction. researchgate.net These combined techniques provide deep insights into the intricate steps of a chemical reaction. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via dealkylative ring-opening of precursors like oxazolino[3,2-b]indazoles under alkaline conditions. For example, treatment of 2-(2-nitrobenzylamino)ethanol with KOH in 70% aqueous methanol yields 2-(2-methoxyethyl)-1H-indazol-3(2H)-one (a structural analog) . Key variables include solvent composition (e.g., aqueous methanol vs. i-PrOH), base concentration, and reaction time.
  • Quality Control : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted intermediates or nitro derivatives.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD analysis of related indazolone derivatives (e.g., 3-hydroxy-1-phenyl-indolin-2-one ethanol solvate) confirms bond angles, torsion angles, and hydrogen-bonding networks critical for stability .
  • Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles with computational models (DFT or molecular mechanics). Discrepancies >0.05 Å may indicate crystal packing effects or unresolved disorder .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Key Findings : Analogous indazolones show hydrolytic instability in strongly acidic/basic media due to lactam ring-opening. Storage recommendations: anhydrous conditions at –20°C, desiccated .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. rearrangement) affect the synthesis of this compound?

  • Mechanistic Insight : Alkaline conditions favor nucleophilic attack at the indazole C3 position, leading to ring-opening. Competing pathways (e.g., nitro-group reduction or dimerization) may arise if reducing agents (e.g., NaBH₄) or elevated temperatures are used .
  • Mitigation Strategies : Optimize solvent polarity (e.g., aqueous methanol for controlled hydrolysis) and avoid excess base to minimize side reactions. Computational modeling (e.g., MOE) can predict transition-state energies for competing pathways .

Q. What computational approaches are suitable for predicting the pharmacological interactions of this compound?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore modeling identifies critical H-bond donors (e.g., hydroxyethyl group) and aromatic π-stacking motifs .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. A ΔG ≤ –8 kcal/mol typically correlates with sub-μM activity .

Q. How can NMR spectroscopy resolve contradictions in reported tautomeric forms of indazol-3(2H)-one derivatives?

  • Methodology : Perform ¹H-¹⁵N HMBC NMR to detect NH protons and confirm tautomeric equilibria. For example, ¹H NMR of 1H-indazol-3(2H)-one in DMSO-d₆ shows a downfield NH signal at δ ~11.5 ppm, absent in 2-substituted analogs .
  • Data Analysis : Integrate peak areas under variable-temperature NMR to quantify tautomer ratios. DFT calculations (e.g., Gaussian) can model energetically favored tautomers .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

  • Guided Design : The hydroxyethyl group directs electrophiles to the indazole C5/C6 positions via steric and electronic effects. Bromination (e.g., NBS in DMF) at 0°C minimizes over-substitution .
  • Experimental Validation : LC-MS/MS fragmentation patterns confirm substitution sites. Compare with X-ray structures of brominated analogs (e.g., 5-bromo-indazolone) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the anti-inflammatory activity of indazol-3(2H)-one derivatives?

  • Root Cause : Variations in assay conditions (e.g., cell lines, LPS concentrations) and compound purity (e.g., residual solvents). For example, impurities ≤0.5% (by HPLC) can falsely elevate IC₅₀ values .
  • Resolution : Standardize assays using primary human macrophages and validate compound purity via ¹H NMR (≥95% purity). Cross-validate with in vivo models (e.g., murine paw edema) .

Q. How do solvent effects influence the crystallographic resolution of this compound?

  • Analysis : Polar solvents (e.g., ethanol) enhance crystal growth but may induce twinning. A study of 3-hydroxy-indolin-2-one solvates shows ethanol/water (1:1) yields higher-resolution crystals (R factor ≤0.05) than pure DMSO .
  • Best Practices : Screen crystallization conditions using the Hampton Research Crystal Screen. For twinned crystals, apply SHELXD or twin refinement in SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.